molecular formula C13H14N2O5S B1196171 5-(4-Morpholinylsulfonyl)-1H-indole-3-carboxylic acid CAS No. 120729-96-6

5-(4-Morpholinylsulfonyl)-1H-indole-3-carboxylic acid

Cat. No.: B1196171
CAS No.: 120729-96-6
M. Wt: 310.33 g/mol
InChI Key: GBSJAXQEEOQIFP-UHFFFAOYSA-N
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Description

5-(4-Morpholinylsulfonyl)-1H-indole-3-carboxylic acid is a complex organic compound that features a morpholine ring attached to a sulfonyl group, which is further connected to an indole ring with a carboxylic acid functional group

Scientific Research Applications

5-(4-Morpholinylsulfonyl)-1H-indole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Morpholinylsulfonyl)-1H-indole-3-carboxylic acid typically involves multiple steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a Vilsmeier-Haack reaction, where the indole reacts with DMF and POCl3 to form an aldehyde, which is then oxidized to a carboxylic acid.

    Attachment of the Morpholinylsulfonyl Group: The morpholine ring is introduced through a nucleophilic substitution reaction, where morpholine reacts with a sulfonyl chloride derivative of the indole carboxylic acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or sulfoxide.

    Substitution: The morpholinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Sulfide or sulfoxide derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-(4-Morpholinylsulfonyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, while the indole ring can participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Morpholinylsulfonyl)-2,4-bis(2-pyridinylthio)benzoic acid
  • 4-(4-Morpholinylsulfonyl)phenylboronic acid
  • (4-Morpholinylsulfonyl)acetic acid

Uniqueness

5-(4-Morpholinylsulfonyl)-1H-indole-3-carboxylic acid is unique due to the presence of both the indole ring and the morpholinylsulfonyl group. This combination provides a distinct set of chemical properties and biological activities that are not found in other similar compounds. The indole ring is known for its ability to interact with various biological targets, while the morpholinylsulfonyl group enhances the compound’s solubility and reactivity.

Properties

IUPAC Name

5-morpholin-4-ylsulfonyl-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5S/c16-13(17)11-8-14-12-2-1-9(7-10(11)12)21(18,19)15-3-5-20-6-4-15/h1-2,7-8,14H,3-6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSJAXQEEOQIFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)NC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60152993
Record name 1H-Indole-3-carboxylic acid, 5-(4-morpholinylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120729-96-6
Record name 1H-Indole-3-carboxylic acid, 5-(4-morpholinylsulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120729966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole-3-carboxylic acid, 5-(4-morpholinylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-Morpholinylsulfonyl)-1H-indole-3-carboxylic acid

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